3-(oxetan-3-yl)benzaldehyde
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Overview
Description
3-(Oxetan-3-yl)benzaldehyde is an organic compound featuring a benzaldehyde moiety attached to an oxetane ring The oxetane ring is a four-membered cyclic ether, known for its strained ring structure, which imparts unique reactivity and properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its functionalization. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a carbonyl compound (such as benzaldehyde) with an alkene to form the oxetane ring . This reaction requires ultraviolet light and can be carried out in the presence of a photosensitizer to enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow photoreactors could be advantageous for industrial-scale production, allowing for better control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products:
Oxidation: 3-(Oxetan-3-yl)benzoic acid.
Reduction: 3-(Oxetan-3-yl)benzyl alcohol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxetan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The oxetane ring is a valuable motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(oxetan-3-yl)benzaldehyde largely depends on its specific application and the target it interacts with. In medicinal chemistry, the oxetane ring can enhance the metabolic stability and bioavailability of drug molecules by reducing their susceptibility to enzymatic degradation. The aldehyde group can form covalent bonds with biological targets, potentially leading to the inhibition of enzymes or other proteins.
Comparison with Similar Compounds
3-(Oxetan-3-yl)benzoic acid: An oxidized form of 3-(oxetan-3-yl)benzaldehyde.
3-(Oxetan-3-yl)benzyl alcohol: A reduced form of this compound.
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
Uniqueness: this compound is unique due to the presence of both the oxetane ring and the benzaldehyde moiety, which confer distinct reactivity and potential applications. The strained oxetane ring makes it a versatile intermediate in organic synthesis, while the benzaldehyde group allows for further functionalization and derivatization.
Properties
CAS No. |
1556126-15-8 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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